Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3. It is a derivative of propanoic acid and features a cyclohexyl group, an amino group, and a methyl ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride typically involves the reaction of cyclohexanone with methyl 2-amino-3-oxopropanoate in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes:
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the final product
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
Oxidation: Produces cyclohexyl ketones or carboxylic acids.
Reduction: Yields cyclohexyl alcohols or amines.
Substitution: Results in various substituted cyclohexyl derivatives
Scientific Research Applications
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-phenyl-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
Uniqueness
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its phenyl-substituted analogs. This uniqueness can result in different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17NO
- Molecular Weight : 199.247 g/mol
- Exact Mass : 199.121 g/mol
- Polar Surface Area (PSA) : 69.39 Ų
These properties indicate that the compound is relatively small and may exhibit favorable pharmacokinetic profiles.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects. It has been investigated for activity against various pathogenic bacteria, suggesting its utility in developing new antibacterial agents.
2. Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory studies, which are crucial for treating conditions such as arthritis and other inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways and cytokine release.
3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it was tested against breast cancer cell lines, where it exhibited significant cytotoxicity .
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including lactate dehydrogenase (LDH), which is critical in cancer metabolism .
- Receptor Modulation : It may interact with receptors that regulate cellular responses to stress and inflammation, thereby modulating their activity.
Study 1: Anticancer Efficacy
In a study evaluating the compound's effects on ovarian cancer cells, it was found to induce apoptosis significantly. The concentration required to achieve a notable effect (IC50) was determined through serial dilution assays, revealing its potential as a therapeutic agent .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against common pathogens. The compound displayed effective inhibition of bacterial growth, comparable to standard antibiotics, indicating its potential for further development into antimicrobial therapies .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 2-amino-3-cyclohexyl-3-oxopropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h7-8H,2-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUCWUZFAWJOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)C1CCCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.